molecular formula C14H27O5P B8753805 11-Phosphonoundecyl acrylate CAS No. 915376-49-7

11-Phosphonoundecyl acrylate

Cat. No. B8753805
CAS RN: 915376-49-7
M. Wt: 306.33 g/mol
InChI Key: RLAKYYIYWIWCED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Phosphonoundecyl acrylate is a bifunctional ligand . It forms a self-assembled monolayer (SAM) on a variety of substrates . It binds with the surface metal atoms by attaching the phosphonic acid head groups . It is used for tuning of surface energy, wetting, and work function of metal oxides .


Molecular Structure Analysis

The molecular formula of 11-Phosphonoundecyl acrylate is C14H27O5P . It has a molecular weight of 306.33 . The SMILES string representation is O=C(C=C)OCCCCCCCCCCP(O)(O)=O .


Physical And Chemical Properties Analysis

11-Phosphonoundecyl acrylate is a powder . The specific physical and chemical properties are not detailed in the retrieved sources.

Mechanism of Action

11-Phosphonoundecyl acrylate forms a self-assembled monolayer (SAM) on a variety of substrates . It binds with the surface metal atoms by attaching the phosphonic acid head groups .

Safety and Hazards

11-Phosphonoundecyl acrylate is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It targets the respiratory system . The storage class code is 11, which refers to combustible solids .

properties

CAS RN

915376-49-7

Molecular Formula

C14H27O5P

Molecular Weight

306.33 g/mol

IUPAC Name

11-prop-2-enoyloxyundecylphosphonic acid

InChI

InChI=1S/C14H27O5P/c1-2-14(15)19-12-10-8-6-4-3-5-7-9-11-13-20(16,17)18/h2H,1,3-13H2,(H2,16,17,18)

InChI Key

RLAKYYIYWIWCED-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCCCCCCCCCCP(=O)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

11-(diethoxyphosphoryl)undecyl acrylate (420 mg, 1.16 mmol) was dissolved in ˜5 mL dry DCM. TMS bromide (0.33 mL, 2.55 mmol) was added via syringe and the rbf was greased and capped and allowed to stir for 2 hours. The solvent was concentrated by rotary evaporation and the product mixture redissolved in ˜3 mL methanol and ˜5 mL water and stirred for 2.5 hours during which a white precipitate formed. 1 M HCl was added and the product was extracted into dichloromethane, dried over magnesium sulfate, and pumped dry. The yellow/brown solid was dissolved in hot acetonitrile and put in the freezer overnight. Filtration afforded a white solid (143 mg, 40% yield). 1H NMR (300 MHz, CDCl3) δ 9.82 (br, s, 2H), 6.40 (dd, J=17.32, 1.61 Hz), 6.12 (dd, J=17.32, 10.41 Hz), 5.81 (dd, J=10.40, 1.60 Hz), 4.15 (t, J=6.73 Hz, 2H), 1.82-1.50 (m, 6H), 1.42-1.18 (m, 14H). 13C{1H} NMR (125.77 MHz, CDCl3) δ 166.76, 130.85, 129.05, 65.12, 30.87 (d, J=17.38 Hz), 29.89, 29.88, 29.76, 29.65, 29.46, 29.01, 26.33, 25.76 (d, J=143.86 Hz), 22.45 (d, J=4.85 Hz). Analysis found (calculated) %: C, 55.09 (54.89); H, 8.79 (8.88). 31P{1H}NMR (161.97 MHz, CDCl3): δ 38.76.
Quantity
420 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.33 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
40%

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